(R)-1-Amino-1H-inden-2(3H)-one
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Overview
Description
®-1-Amino-1H-inden-2(3H)-one is a chiral compound with a unique structure that includes an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-1H-inden-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of indanone derivatives, which undergo amination and subsequent cyclization to form the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-1-Amino-1H-inden-2(3H)-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-1H-inden-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro or nitroso group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Amino-1H-inden-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
Medicine
In medicinal chemistry, ®-1-Amino-1H-inden-2(3H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of ®-1-Amino-1H-inden-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Aminoindane: Similar in structure but lacks the ketone group.
2-Aminoindanone: Similar but differs in the position of the amino group.
Indanone derivatives: Various derivatives with different functional groups.
Uniqueness
®-1-Amino-1H-inden-2(3H)-one is unique due to its specific chiral configuration and the presence of both an amino and a ketone group
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1R)-1-amino-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H9NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,9H,5,10H2/t9-/m1/s1 |
InChI Key |
HCRDTOBZDXBRAC-SECBINFHSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2[C@H](C1=O)N |
Canonical SMILES |
C1C2=CC=CC=C2C(C1=O)N |
Origin of Product |
United States |
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